5-溴-2,3-二甲氧基苯甲醛

描述

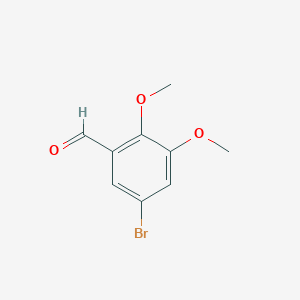

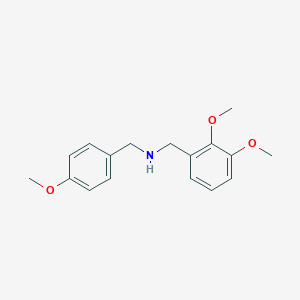

5-Bromo-2,3-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO3 . It has a molecular weight of 245.07 g/mol . The compound can be prepared by employing 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a starting reagent .

Synthesis Analysis

The synthesis of 5-bromo-2,3-dimethoxybenzaldehyde was obtained through two steps. First, o-vanillin was subjected to molecular bromination to obtain 5-bromo-2-hydroxy-3-methoxybenzaldehyde. Subsequently, methylation with methyl iodide produced 5-bromo-2,3-dimethoxybenzaldehyde .Molecular Structure Analysis

The structural and electronic properties of 5-bromo-2,3-dimethoxybenzaldehyde were extensively discussed with emphasis on linear and nonlinear optical responses . The compound crystallizes in the space group P21/c and is stabilized with C-HO interactions .Chemical Reactions Analysis

The bromine atom has a beneficial effect on the nonlinear third-order susceptibility of 2,3-dimethoxybenzaldehyde, with theoretical predictions of 89.54 ×10 –22 and 83.15 ×10 –22 (m/V) 2 for 6-bromo-2,3-dimethoxybenzaldehyde and 5-bromo-2,3-dimethoxybenzaldehyde, respectively .Physical and Chemical Properties Analysis

5-Bromo-2,3-dimethoxybenzaldehyde has a melting point of 81-84 °C . It has a topological polar surface area of 35.5 Ų and a complexity of 174 . The compound has a XLogP3-AA value of 2, indicating its lipophilicity .科学研究应用

有机合成

5-溴-2,3-二甲氧基苯甲醛: 是一种在有机合成中用途广泛的构建模块。 它由于其反应性和可进行各种有机反应的官能团的存在,对于构建复杂分子特别有价值 .

药物化学

在药物化学中,该化合物用于合成多种生物活性分子。 其衍生物正在探索潜在的治疗作用,包括抗肿瘤和抗菌活性 .

材料科学

该化合物的用途扩展到材料科学领域,它有助于开发具有特定光学或电子特性的新型材料。 它可用于制造先进聚合物和电子器件的中间体 .

分析化学

5-溴-2,3-二甲氧基苯甲醛: 可用作分析技术中的标准品或试剂。 其定义明确的光谱特性使其适合校准仪器或作为色谱中的参考化合物 .

环境科学

研究人员在环境科学中利用该化合物来研究降解过程,并开发检测环境污染物的方法。 其衍生物也可能用作环境样品中的标记物或示踪剂 .

生物化学

在生物化学中,该化合物在酶反应和代谢途径的研究中得到应用。 它可以作为某些酶的底物或抑制剂,帮助阐明其机制 .

安全和危害

未来方向

作用机制

Target of Action

5-Bromo-2,3-dimethoxybenzaldehyde primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, providing platforms for intracellular transport, and facilitating chromosome segregation during mitosis .

Mode of Action

The compound interacts with tubulin by inhibiting its polymerization . This interaction disrupts microtubule dynamics, which are essential for various cellular processes, including cell division and intracellular transport .

Biochemical Pathways

The disruption of microtubule dynamics affects several biochemical pathways. For instance, it can interfere with the mitotic spindle formation , leading to cell cycle arrest at the metaphase . Additionally, it can impede the normal functioning of motor proteins, such as kinesin and dynein, which rely on microtubules for intracellular transport .

Result of Action

The molecular and cellular effects of 5-Bromo-2,3-dimethoxybenzaldehyde’s action primarily involve the disruption of normal cell functions. By inhibiting tubulin polymerization and disrupting microtubule dynamics, the compound can induce cell cycle arrest and potentially lead to cell death .

生化分析

Biochemical Properties

5-Bromo-2,3-dimethoxybenzaldehyde exhibits multifaceted mechanisms of action, including the inhibition of tubulin polymerization and the disruption of microtubule dynamics

Molecular Mechanism

The molecular mechanism of 5-Bromo-2,3-dimethoxybenzaldehyde involves the inhibition of tubulin polymerization and the disruption of microtubule dynamics

属性

IUPAC Name |

5-bromo-2,3-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMWFOFQRYTRHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314014 | |

| Record name | 5-Bromo-2,3-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71295-21-1 | |

| Record name | 71295-21-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2,3-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,3-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the bromine substitution in 5-Bromo-2,3-dimethoxybenzaldehyde affect its reactivity compared to the unsubstituted 2,3-dimethoxybenzaldehyde?

A: Research suggests that the introduction of a bromine atom in both the 5th and 6th positions of 2,3-dimethoxybenzaldehyde decreases the reactivity of the carbonyl carbon. [, ] This effect is attributed to the electron-withdrawing nature of the bromine atom, which reduces the electron density at the carbonyl carbon, making it less susceptible to nucleophilic attack. [] Theoretical calculations using frontier molecular orbitals and molecular electrostatic potential maps support this observation, showing decreased kinetic stability with bromine substitution. []

Q2: What are the key intermolecular interactions observed in the crystal structure of 5-Bromo-2,3-dimethoxybenzaldehyde?

A: Analysis of the crystal structure of 5-Bromo-2,3-dimethoxybenzaldehyde using Hirshfeld surfaces, Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis revealed that, while C–H···O interactions are present, bromine substitution leads to increased H···Br and Br···Br closed-shell interactions within the crystal lattice. [] These interactions contribute to the overall stability and packing arrangement of the molecule in its solid state.

Q3: Are there any potential applications of 5-Bromo-2,3-dimethoxybenzaldehyde in the field of nonlinear optics?

A: Theoretical studies using density functional theory (DFT) calculations at the CAM-B3LYP/6-311++G(d,p) level of theory predict that 5-Bromo-2,3-dimethoxybenzaldehyde possesses a significant nonlinear third-order susceptibility (83.15 × 10-22 (m/V)2). [] This finding, compared favorably to other organic crystals with known nonlinear optical (NLO) properties, suggests that 5-Bromo-2,3-dimethoxybenzaldehyde could be a promising candidate for NLO applications. Further experimental validation is needed to confirm these theoretical predictions and explore its practical use in this field.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B184917.png)